Cas no 41270-96-6 (4-IPP)

4-IPP 化学的及び物理的性質
名前と識別子
-
- 4-IODO-6-PHENYLPYRIMIDINE
- 4-IPP
- 4-iodo-2-methyl-6-nitro-aniline
- 4-iodo-2-methyl-6-nitrobenzenamine
- 4-iodo-6-methyl-2-nitroaniline
- 4-iodo-6-phenyl-pyrimidine
- 4-Jod-2-methyl-6-nitro-anilin
- 5-Jod-3-nitro-2-amino-toluol
- AG-F-82649
- BE-0723
- CTK4J7466
- iodomethylnitroaniline
- SureCN1509647
- HMS3413L22
- PD021682
- s2643
- SB60581
- CHEBI:91213
- MIF Antagonist III
- HMS3677L22
- CS-0032891
- BDBM50265608
- 4-IPP, >=97% (HPLC)
- Q27163132
- AKOS005266491
- 41270-96-6
- AC-907/25004997
- CHEMBL497802
- BS-16773
- HY-110063
- SCHEMBL244108
- D80476
- MFCD00234609
- BRD-K25690923-001-01-6
- 4-IPP cpd
- BRD-K25690923-001-02-4
- 4-IPP (4-Iodo-6-phenylpyrimidine)?
- DA-70106
-
- MDL: MFCD00234609
- インチ: InChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H
- InChIKey: ZTCJXHNJVLUUMR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC(=NC=N2)I
計算された属性
- せいみつぶんしりょう: 281.96540g/mol
- どういたいしつりょう: 281.96540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 25.8Ų
じっけんとくせい
- ようかいど: DMSO: soluble10mg/mL (clear solution, warmed)
4-IPP セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H315-H318-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: 26-39
-
危険物標識:
- ちょぞうじょうけん:−20°C
4-IPP 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM519860-100mg |
4-IPP |
41270-96-6 | 98% | 100mg |
$161 | 2023-02-02 | |
DC Chemicals | DC28261-250mg |
4-IPP (4-Iodo-6-phenylpyrimidine) |
41270-96-6 | >98% | 250mg |
$1100.0 | 2023-09-15 | |
Chemenu | CM519860-250mg |
4-IPP |
41270-96-6 | 98% | 250mg |
$267 | 2023-02-02 | |
S e l l e c k ZHONG GUO | S2643-25mg |
4-IPP |
41270-96-6 | 99.69% | 25mg |
¥7450.51 | 2023-09-16 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6252-50mg |
4-IPP |
41270-96-6 | 98% | 50mg |
¥9315.00 | 2023-09-10 | |
Ambeed | A888571-10mg |
4-Iodo-6-phenylpyrimidine |
41270-96-6 | 98% | 10mg |
$50.0 | 2025-02-22 | |
SHENG KE LU SI SHENG WU JI SHU | sc-361082A-50mg |
4-IPP, |
41270-96-6 | 50mg |
¥4400.00 | 2023-09-05 | ||
Alichem | A039000768-1g |
4-Iodo-6-phenylpyrimidine |
41270-96-6 | 98% | 1g |
$61868.43 | 2023-09-01 | |
A2B Chem LLC | AF82130-25mg |
4-IPP |
41270-96-6 | 98% | 25mg |
$62.00 | 2024-04-20 | |
Aaron | AR00CI0U-1mg |
4-Iodo-6-phenylpyrimidine |
41270-96-6 | 98% | 1mg |
$13.00 | 2025-01-24 |
4-IPP 関連文献
-
Manyu Wang,Xinyan Cheng,Lin Luo,Yu Liu,Fei Cao,Siyu Zhao,Haichuan Peng,Can Hong,Liguo Jin,Libin Deng,Hongbo Xin,Xiaolei Wang Biomater. Sci. 2021 9 1374
-
P. M. Dewick Nat. Prod. Rep. 1995 12 507
4-IPPに関する追加情報
Introduction to 4-IODO-6-PHENYLPYRIMIDINE (CAS No. 41270-96-6)
4-IODO-6-PHENYLPYRIMIDINE, identified by the Chemical Abstracts Service Number (CAS No.) 41270-96-6, is a significant intermediate in modern chemical synthesis and pharmaceutical research. This compound belongs to the pyrimidine class, a heterocyclic aromatic organic compound that serves as a fundamental structural motif in numerous biologically active molecules. The presence of both an iodine substituent at the 4-position and a phenyl group at the 6-position imparts unique reactivity and functional properties, making it a valuable building block in the development of novel chemical entities.
The structural features of 4-IODO-6-PHENYLPYRIMIDINE contribute to its versatility in synthetic applications. The iodine atom at the 4-position facilitates various coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions, which are widely employed in constructing complex molecular frameworks. Additionally, the phenyl ring introduces steric and electronic effects that can influence the reactivity and selectivity of subsequent transformations. These characteristics make this compound particularly useful in cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
In recent years, there has been growing interest in leveraging 4-IODO-6-PHENYLPYRIMIDINE for the development of innovative therapeutic agents. Pyrimidine derivatives are well-documented for their biological activity, with applications ranging from antiviral and anticancer drugs to antimicrobial agents. The introduction of halogenated pyrimidines has further expanded their utility, enabling the creation of more diverse and potent pharmacophores. For instance, studies have demonstrated that iodinated pyrimidines can enhance binding affinity to biological targets, improving drug efficacy.
One notable area of research involving 4-IODO-6-PHENYLPYRIMIDINE is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with diseases such as cancer. By modifying the pyrimidine core with functional groups like iodine and phenyl rings, researchers can design molecules that selectively inhibit specific kinases. This approach has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
The phenyl group in 4-IODO-6-PHENYLPYRIMIDINE also contributes to its potential as a scaffold for developing photopharmacological agents. Photopharmacology is an emerging field that combines photoreactive compounds with drug molecules to achieve targeted therapy. The ability to photoactivate or photodeactivate these compounds using light allows for precise control over drug delivery and action. Pyrimidine-based photopharmacological agents have shown promise in treating neurological disorders and cancer by enabling spatial and temporal control over therapeutic effects.
Another exciting application is in materials science, where 4-IODO-6-PHENYLPYRIMIDINE serves as a precursor for organic semiconductors and light-emitting diodes (OLEDs). The conjugated system provided by the pyrimidine ring enhances electron delocalization, making these materials suitable for optoelectronic devices. Researchers have utilized this compound to develop high-performance polymers and small-molecule semiconductors that exhibit excellent charge transport properties.
The synthesis of 4-IODO-6-PHENYLPYRIMIDINE typically involves multi-step processes starting from commercially available precursors such as 6-halopyrimidines and aromatic aldehydes. The iodination step is often performed using palladium-catalyzed cross-coupling reactions or direct electrophilic halogenation methods. These synthetic routes highlight the importance of 4-IODO-6-PHENYLPYRIMIDINE as a versatile intermediate that can be tailored for various applications through subsequent functionalization.
In conclusion, 4-IODO-6-PHENYLPYRIMIDINE (CAS No. 41270-96-6) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse synthetic transformations, making it indispensable in pharmaceutical research, materials science, and beyond. As advancements continue to emerge in drug discovery and nanotechnology, the importance of such specialized intermediates will only grow, driving further innovation and exploration.
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